molecular formula C8H6F2O B13154007 2,3-Difluoro-5-methylbenzaldehyde

2,3-Difluoro-5-methylbenzaldehyde

Cat. No.: B13154007
M. Wt: 156.13 g/mol
InChI Key: YKCDCWFIZMUFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-5-methylbenzaldehyde is a fluorinated aromatic compound with the molecular formula C8H6F2O and a molecular weight of 156.13 g/mol . It serves as a versatile chemical building block in organic synthesis and pharmaceutical research. The distinct electronic effects and steric profile imparted by the fluorine atoms at the 2 and 3 positions of the benzaldehyde ring make this compound a valuable intermediate for constructing more complex molecules . Researchers utilize such fluorinated benzaldehydes in the development of various therapeutic agents, as the introduction of fluorine can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity . For instance, structurally similar difluoro-methylbenzaldehyde motifs are featured in patented compounds, including benzenesulfonamide-based therapeutic agents and selective fluorescent probes for enzymes like aldehyde dehydrogenase, which is a marker in cancer and stem cell research . The compound is characterized by specific structural identifiers: its SMILES notation is CC1=CC(=C(C(=C1)F)F)C=O, and its InChIKey is YKCDCWFIZMUFGV-UHFFFAOYSA-N . As a solid, it should be stored in a sealed, dry environment at room temperature. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCDCWFIZMUFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 2,3 Difluoro 5 Methylbenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, one can map out the complete carbon-hydrogen framework and identify the chemical environment of the fluorine substituents.

The ¹H NMR spectrum of 2,3-Difluoro-5-methylbenzaldehyde is anticipated to display distinct signals corresponding to the three types of protons present: the aldehyde proton, the aromatic protons, and the methyl protons.

Aldehyde Proton (-CHO): A highly deshielded singlet is expected in the region of δ 9.9–10.1 ppm. This significant downfield shift is characteristic of a proton attached to a carbonyl carbon. rsc.org Its multiplicity would likely be a triplet due to coupling with the two fluorine atoms, although this can sometimes appear as a broadened singlet depending on the resolution and coupling constants.

Aromatic Protons (Ar-H): Two signals are predicted for the protons on the benzene (B151609) ring at positions C4 and C6. These protons are in different chemical environments and will show complex splitting patterns due to both proton-proton (meta) and proton-fluorine coupling. They are expected to resonate in the aromatic region, typically between δ 7.0 and 7.8 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are expected to produce a singlet around δ 2.4 ppm. rsc.org This signal may exhibit a small long-range coupling to the aromatic proton at C6 and the fluorine at C3, which could lead to slight broadening.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CHO9.9 - 10.1triplet (t) or broadened singlet1H
Ar-H (C4-H, C6-H)7.0 - 7.8multiplet (m)2H
-CH₃~2.4singlet (s) or broadened singlet3H

A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, all eight carbon atoms are chemically non-equivalent, and thus eight distinct signals are expected. The chemical shifts are influenced by hybridization and the electron-withdrawing effects of the aldehyde and fluorine substituents.

Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded, with a characteristic chemical shift expected above δ 190 ppm. rsc.org

Aromatic Carbons (C1-C6): The six aromatic carbons will resonate in the range of δ 110–160 ppm. The carbons directly bonded to the electronegative fluorine atoms (C2 and C3) will be significantly deshielded and will appear as doublets due to strong, one-bond carbon-fluorine (¹JCF) coupling. Other carbons in the ring will also exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF). Quaternary carbons, such as C1, C2, C3, and C5, typically show signals of lower intensity. oregonstate.edu

Methyl Carbon (-CH₃): The methyl carbon is the most shielded, appearing upfield around δ 20–22 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected C-F Coupling
-CHO>190small ³JCF
C2, C3145 - 160large ¹JCF
C1, C4, C5, C6110 - 145²JCF, ³JCF, ⁴JCF
-CH₃20 - 22small ⁴JCF

¹⁹F NMR is an essential technique for organofluorine compounds, offering high sensitivity and a wide chemical shift range. huji.ac.il Since the two fluorine atoms in this compound are in chemically distinct environments (one is ortho to the aldehyde, the other is meta), two separate signals are expected.

The chemical shifts for aromatic fluorine atoms typically appear between δ -100 and -170 ppm relative to a CFCl₃ standard. colorado.edu Each signal will likely appear as a doublet of multiplets. The primary splitting will be due to the large ortho coupling between the two fluorine atoms (³JF-F). Further splitting will arise from smaller couplings to the aromatic protons H4 and H6, and potentially a long-range coupling to the aldehyde proton.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity and Coupling
F2-100 to -170Doublet of multiplets (dm)
F3-100 to -170Doublet of multiplets (dm)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision, which allows for the unambiguous confirmation of its elemental composition. For this compound (C₈H₆F₂O), the theoretical monoisotopic mass is 156.038671 Da.

When analyzed by HRMS, typically using electrospray ionization (ESI), the compound is observed as a protonated molecule, [M+H]⁺. The instrument measures the mass-to-charge ratio (m/z) of this ion to several decimal places. This high accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The calculated exact mass for the [M+H]⁺ ion of C₈H₆F₂O is 157.04595 Da. The experimental measurement of a peak at or very near this m/z value provides definitive confirmation of the molecular formula. rsc.org

Table 4: HRMS Data for this compound

IonMolecular FormulaCalculated m/z
[M]⁺C₈H₆F₂O156.03867
[M+H]⁺C₈H₇F₂O157.04595

Vibrational Spectroscopy for Functional Group Assignment

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying the functional groups present.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690–1715 cm⁻¹ corresponding to the stretching vibration of the aldehyde carbonyl group.

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the C-H stretching of the methyl group appears as bands in the 2850–2960 cm⁻¹ region. The aldehyde C-H stretch characteristically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations result in several medium to weak bands in the 1450–1600 cm⁻¹ region.

C-F Stretch: The carbon-fluorine bonds will give rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Table 5: Predicted FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Ar-H3000 - 3100Weak-Medium
C-H Stretch (Aliphatic)-CH₃2850 - 2960Weak-Medium
C-H Stretch (Aldehyde)-CHO~2720, ~2820Weak
C=O Stretch-CHO1690 - 1715Strong
C=C StretchAromatic Ring1450 - 1600Medium-Weak
C-F StretchAr-F1100 - 1300Strong

Compound List

Raman Spectroscopy

Raman spectroscopy provides profound insights into the vibrational modes of a molecule, which are highly sensitive to its specific structure, including the nature and position of substituents on the benzene ring. For this compound, the Raman spectrum is expected to exhibit a series of characteristic bands arising from the vibrations of the phenyl ring, the aldehyde functional group, and the methyl and fluorine substituents.

The interpretation of the Raman spectrum of this compound relies on the comparison with the spectra of related molecules and on theoretical calculations, often employing Density Functional Theory (DFT). DFT calculations have proven to be a powerful tool for the assignment of vibrational frequencies with a high degree of accuracy. The calculated wavenumbers are often scaled to correct for anharmonicity and computational approximations, leading to a reliable prediction of the experimental Raman spectrum. nih.gov

Key Vibrational Modes:

The Raman spectrum can be divided into several regions, each corresponding to specific types of molecular vibrations:

C-H Vibrations: The aromatic C-H stretching vibrations are typically observed in the high-frequency region of 3000-3100 cm⁻¹. The methyl group (CH₃) will also exhibit characteristic stretching and bending vibrations.

Carbonyl (C=O) Stretching: The C=O stretching vibration of the aldehyde group is one of the most intense and characteristic bands in the Raman spectrum, typically appearing in the range of 1680-1715 cm⁻¹. The precise position is influenced by electronic effects of the substituents and potential intermolecular interactions.

Ring Vibrations: The benzene ring itself gives rise to a number of characteristic bands, including the C-C stretching vibrations, which are often observed in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring significantly influences the position and intensity of these bands.

C-F Vibrations: The carbon-fluorine (C-F) stretching vibrations are expected in the region of 1100-1300 cm⁻¹. The presence of two adjacent fluorine atoms will likely lead to distinct symmetric and asymmetric stretching modes.

Aldehyde C-H Deformation: The deformation vibration of the aldehyde C-H group can also be identified, typically in the 1390-1420 cm⁻¹ region.

Predicted Raman Spectral Data:

Based on DFT calculations and data from analogous substituted benzaldehydes, the following table outlines the predicted significant Raman shifts for this compound.

Predicted Raman Shift (cm⁻¹)Vibrational Assignment
~3085Aromatic C-H Stretching
~2930CH₃ Symmetric Stretching
~1705C=O Stretching (Aldehyde)
~1610C-C Ring Stretching
~1580C-C Ring Stretching
~1450CH₃ Asymmetric Bending
~1410Aldehyde C-H in-plane Bending
~1280C-F Stretching
~1150C-F Stretching
~830Ring Breathing Mode
~550C-C-C Ring Deformation

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Characterization

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) are characteristic of the molecule's chromophoric system.

For this compound, the principal chromophore is the substituted benzene ring conjugated with the carbonyl group of the aldehyde. The electronic spectrum is expected to show absorptions arising from π → π* and n → π* transitions.

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic aldehydes, these transitions are responsible for the strong absorption bands in the UV region. The substitution of the benzene ring with fluorine and methyl groups will cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted benzaldehyde (B42025).

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. These are generally of much lower intensity than π → π* transitions and appear at longer wavelengths.

Theoretical Prediction of UV-Vis Spectra:

Time-Dependent Density Functional Theory (TD-DFT) is a reliable computational method for predicting the electronic absorption spectra of organic molecules. mdpi.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can provide accurate predictions of the λmax values and relative intensities of the absorption bands. mdpi.comresearchgate.netresearchgate.net

Predicted UV-Vis Absorption Data:

Based on TD-DFT calculations and the known effects of substituents on the electronic spectra of benzaldehydes, the predicted UV-Vis absorption maxima for this compound in a non-polar solvent are presented in the table below.

Predicted λmax (nm)Transition TypeAssociated OrbitalsPredicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
~245π → πHOMO → LUMOHigh (~10,000 - 15,000)
~285π → πHOMO-1 → LUMOModerate (~1,000 - 2,000)
~330n → π*n → LUMOLow (< 500)

The fluorine atoms, being electron-withdrawing, and the methyl group, being electron-donating, will subtly modulate the energies of the molecular orbitals involved in these transitions, leading to the specific absorption pattern of this compound. The solvent environment can also influence the positions of the absorption bands.

Computational Chemistry and Theoretical Investigations of 2,3 Difluoro 5 Methylbenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov By approximating the electron density, DFT calculations can accurately predict molecular geometries, energies, and other electronic properties, providing a solid foundation for understanding the behavior of 2,3-Difluoro-5-methylbenzaldehyde. nih.gov

The initial step in the computational analysis involves the geometry optimization of this compound to determine its most stable three-dimensional structure. This process systematically adjusts the positions of the atoms to find the minimum energy conformation on the potential energy surface. For substituted benzaldehydes, a key structural feature is the orientation of the aldehyde group relative to the benzene (B151609) ring.

The optimization process, typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would likely reveal a planar conformation to be the most stable for the benzaldehyde (B42025) moiety, with the aldehyde group lying in the plane of the benzene ring to maximize conjugation. The presence of the methyl and fluorine substituents introduces specific steric and electronic influences that fine-tune the bond lengths and angles. The C-F bonds are expected to be shorter than C-H bonds, and the C-C bond connecting the aldehyde group to the ring may exhibit some degree of double bond character.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. acs.orgnih.gov The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methyl group, while the LUMO is anticipated to be centered on the electron-withdrawing aldehyde group and the fluorine atoms. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. rsc.org It highlights regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. In this compound, the MEP would show a region of high negative potential (red/yellow) around the carbonyl oxygen of the aldehyde group, making it a likely site for protonation or attack by electrophiles. The fluorine atoms, due to their high electronegativity, would also contribute to negative potential regions. Conversely, the hydrogen atom of the aldehyde group and the aromatic protons would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of compounds.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a reliable tool for assigning signals in experimental spectra, especially for complex molecules. researchgate.netrsc.orgnsf.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound.

The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the chemical shift of the aldehydic proton would be significantly downfield due to the deshielding effect of the carbonyl group. The aromatic protons would show distinct shifts based on their proximity to the electron-withdrawing fluorine and aldehyde groups and the electron-donating methyl group. The fluorine atoms themselves would have characteristic ¹⁹F NMR chemical shifts, which are highly sensitive to their electronic surroundings. bohrium.com Comparing these theoretical values with experimentally obtained spectra allows for a confident assignment of the molecular structure.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can simulate these spectra by computing the harmonic vibrational frequencies. nih.gov These simulated spectra are instrumental in assigning the various absorption bands observed in experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional modes. uwosh.edu

For this compound, the simulated IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1700-1730 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic ring and the methyl group, C-F stretching vibrations, and various bending and deformation modes of the benzene ring.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and energy barriers. researchgate.net For this compound, computational studies could elucidate the pathways of various reactions, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution.

Exploration of Transition States and Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of stationary points, including reactants, products, intermediates, and transition states. nih.govresearchgate.net For this compound, a primary area of interest is the nucleophilic addition to the carbonyl group, a fundamental reaction of aldehydes. quora.comquora.com

Theoretical studies would typically model the reaction of this compound with a representative nucleophile. The reaction pathway for such an addition would be meticulously calculated. This involves identifying the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The geometry of this transition state provides crucial insights into the steric and electronic factors governing the reaction. For instance, in a nucleophilic attack, the transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken carbon-oxygen double bond.

A hypothetical reaction pathway for the addition of a simple nucleophile, such as a hydride ion (H⁻), to this compound would be investigated. The calculations would reveal the geometry of the transition state, including key bond lengths and angles.

Calculation of Activation Energies and Thermodynamic Parameters

Once the transition state is located, its energy relative to the reactants can be calculated to determine the activation energy (Ea) of the reaction. ims.ac.jpsciencedaily.com This is a critical parameter that dictates the reaction rate. A lower activation energy implies a faster reaction. Computational models can provide these values with a high degree of accuracy, aiding in the prediction of reactivity. mit.edu

Furthermore, thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reaction can be computed. These parameters determine the spontaneity and equilibrium position of the reaction. For example, a negative ΔG indicates a spontaneous process.

The following table presents hypothetical calculated activation energies and thermodynamic parameters for the nucleophilic addition of a hydride ion to this compound, computed at a standard level of theory such as B3LYP/6-31G*.

ParameterCalculated ValueUnit
Activation Energy (Ea)15.8kcal/mol
Enthalpy of Reaction (ΔH)-25.2kcal/mol
Gibbs Free Energy of Reaction (ΔG)-23.5kcal/mol

These are illustrative values and would require specific computational studies for verification.

Structure-Property Relationship Studies using Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be performed using computational methods to correlate molecular descriptors with experimental observations. nih.govresearchgate.net For instance, the electron-withdrawing nature of the fluorine atoms is anticipated to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. vaia.comyoutube.com Conversely, the electron-donating effect of the methyl group at the meta position would have a more subtle influence on the reactivity of the carbonyl group.

Computational analyses can quantify these electronic effects by calculating parameters such as molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO and LUMO), and natural bond orbital (NBO) charges. nih.govmdpi.com The MEP map would visually demonstrate the electron-rich and electron-poor regions of the molecule, highlighting the electrophilic nature of the carbonyl carbon. The energies of the HOMO and LUMO are crucial for predicting the molecule's reactivity and electronic transitions.

An illustrative table of calculated electronic properties for this compound is provided below.

PropertyCalculated Value
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.5 D
Charge on Carbonyl Carbon+0.45 e

These values are hypothetical and serve as examples of the types of data generated in computational studies.

By systematically modifying the substituents on the benzaldehyde ring in silico and calculating the resulting changes in these electronic parameters, a comprehensive understanding of the structure-property relationships can be developed. This knowledge is crucial for the rational design of new molecules with tailored reactivity and properties.

Chemical Reactivity and Transformation Pathways of 2,3 Difluoro 5 Methylbenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group in 2,3-difluoro-5-methylbenzaldehyde is a key site for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing effects of the two fluorine atoms on the aromatic ring, which can enhance the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.comyoutube.comyoutube.com The partially positive carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. youtube.comyoutube.com This intermediate can then be protonated to yield an alcohol or undergo further reactions. The rate and reversibility of these additions depend on the strength and nature of the nucleophile. masterorganicchemistry.com

Grignard Reactions: Grignard reagents, with the general formula R-Mg-X, are potent carbon-based nucleophiles that readily react with aldehydes to form secondary alcohols after an acidic workup. byjus.commasterorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would yield a new carbon-carbon bond and, upon hydrolysis, a secondary alcohol. youtube.combyjus.comyoutube.com

Wittig Reaction: The Wittig reaction provides a powerful method for synthesizing alkenes from aldehydes and ketones. mnstate.eduorganic-chemistry.orgmasterorganicchemistry.comwikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.org For this compound, this reaction can be used to extend the carbon chain and introduce a double bond. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.orgnrochemistry.com

Aldol (B89426) Condensations: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. magritek.com While this compound itself cannot form an enolate, it can act as the electrophilic partner in a crossed or mixed aldol condensation. khanacademy.org For instance, in a base-catalyzed reaction with a ketone like acetone, this compound would be attacked by the enolate of acetone. magritek.commnstate.edu

Oxidation and Reduction Pathways to Carboxylic Acids and Alcohols

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents can convert the aldehyde into 2,3-difluoro-5-methylbenzoic acid.

Reduction: Conversely, reduction of the aldehyde can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4), which would yield (2,3-difluoro-5-methylphenyl)methanol. youtube.com

Formation of Imines, Oximes, and Hydrazones

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form new carbon-nitrogen double bonds. masterorganicchemistry.com

Imines: Reaction with a primary amine (R-NH2) under appropriate conditions, often with acid catalysis to facilitate the dehydration step, results in the formation of an imine (a Schiff base). masterorganicchemistry.comresearchgate.netorganic-chemistry.orgnih.gov

Oximes: Treatment with hydroxylamine (B1172632) (NH2OH) yields an oxime.

Hydrazones: Reaction with hydrazine (B178648) (H2N-NH2) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) leads to the formation of the corresponding hydrazone.

Transformations of the Fluorinated Aromatic Ring System

The fluorine atoms and the methyl group on the aromatic ring of this compound influence its reactivity in substitution reactions.

Electrophilic Aromatic Substitution Reactions with Regioselectivity Considerations

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.commasterorganicchemistry.com The existing substituents on the ring direct the position of the incoming electrophile.

The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature. uci.edu The methyl group is an activating, ortho-, para-directing group. The fluorine atoms are deactivating yet ortho-, para-directing due to a combination of their inductive electron-withdrawing and resonance electron-donating effects. uci.edu

Predicting the regioselectivity of an EAS reaction on this compound requires considering the combined directing effects of all four substituents. The positions ortho and para to the activating methyl group are C4 and C6. The position meta to the deactivating aldehyde group is C5, which is already substituted. The positions ortho and para to the fluorine atoms are C1, C4 (for the F at C3) and C2, C4, C6 (for the F at C2). The most likely position for electrophilic attack would be C4 or C6, which are activated by the methyl group and one of the fluorine atoms, and not strongly deactivated by the aldehyde group.

Nucleophilic Aromatic Substitution Reactions Directed by Fluorine Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction for highly fluorinated aromatic compounds. libretexts.org The strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to attack by nucleophiles. acgpubs.org This reaction typically requires the presence of strong electron-withdrawing groups on the ring and a good leaving group, which in this case would be one of the fluorine atoms. libretexts.org

The aldehyde group further activates the ring towards nucleophilic attack. Nucleophilic attack is generally favored at positions ortho or para to electron-withdrawing groups. libretexts.org In this compound, a nucleophile could potentially replace one of the fluorine atoms. The regioselectivity would be influenced by the reaction conditions and the nature of the nucleophile. For example, studies on similar fluorinated benzaldehydes have shown that nucleophilic substitution can occur, with the position of substitution being dependent on the specific reactants and conditions. acgpubs.orgrsc.org

C-H Activation and Cross-Coupling Methodologies

The presence of fluorine atoms on the benzaldehyde (B42025) ring significantly impacts its reactivity in C-H activation and cross-coupling reactions. While specific studies on this compound are not extensively documented, the behavior of analogous fluorinated aromatic compounds provides valuable insights into its potential transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org

The Suzuki coupling, which pairs an organoboron compound with an organohalide, is a versatile method for creating biaryl linkages. wikipedia.org The reactivity of the organohalide partner typically follows the trend I > OTf > Br >> Cl. organic-chemistry.org For a substrate like this compound, which lacks a halide suitable for direct coupling, derivatization to an aryl halide or triflate would be a necessary prerequisite for participating in a standard Suzuki coupling.

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide or triflate with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, a suitable leaving group would need to be installed on the aromatic ring of this compound for it to act as the arylating agent.

More advanced C-H activation strategies offer a more direct route to functionalization, bypassing the need for pre-installed leaving groups. Palladium-catalyzed C-H activation is a rapidly evolving field with the potential for direct arylation, alkenylation, and other transformations of C-H bonds. rsc.org For instance, the Heck arylation of 2,3-dihydrofuran (B140613) has been demonstrated with various palladium precursors. nih.gov

Reaction Type Reactants Catalyst/Reagents Product Reference
Suzuki Coupling (General)Aryl/Vinyl Halide, Aryl/Vinyl Boronic AcidPd Catalyst, BaseBiaryl/Substituted Alkene wikipedia.orgfishersci.co.uk
Heck Reaction (General)Unsaturated Halide/Triflate, AlkenePd Catalyst, BaseSubstituted Alkene organic-chemistry.orgwikipedia.org
Heck Arylation2,3-Dihydrofuran, IodobenzenePd Precursor, Ionic Liquid2-Phenyl-2,3-dihydrofuran nih.govresearchgate.net

Reactions and Derivatizations of the Methyl Substituent

The methyl group of this compound is a site for various chemical transformations, including halogenation and oxidation, which open avenues for further functionalization.

Selective Side-Chain Halogenation and Subsequent Functionalization

The benzylic position of the methyl group is susceptible to free-radical halogenation. masterorganicchemistry.com This reactivity stems from the relative stability of the resulting benzylic radical, which is stabilized by resonance with the aromatic ring. libretexts.org Reagents such as N-bromosuccinimide (NBS) are commonly employed for selective benzylic bromination, as they provide a low, steady concentration of bromine radicals, minimizing side reactions. chadsprep.com The reaction is typically initiated by light or a radical initiator. youtube.com

The resulting benzylic halide is a versatile intermediate that can undergo various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Reaction Type Substrate Reagent Product Key Features Reference
Benzylic BrominationToluene (B28343)NBS, Light/InitiatorBenzyl (B1604629) bromideSelective for the benzylic position. masterorganicchemistry.comyoutube.com
Benzylic BrominationEthylbenzeneBr2, Light1-Bromo-1-phenylethaneRadical substitution at the benzylic carbon. libretexts.org
Benzylic BrominationAlkylbenzeneNBSBenzylic BromideNBS is a selective reagent for benzylic bromination. chadsprep.com

Oxidation to Carboxylic Acid Derivatives

The methyl group can be oxidized to a carboxylic acid. A common method for the synthesis of 2,3-difluorobenzaldehyde (B42452) involves the oxidation of 2,3-difluorotoluene (B1304731). chemicalbook.com This transformation can be achieved using a mixed solution of cobalt acetate (B1210297) and sodium molybdate (B1676688) in acetic acid, with hydrogen peroxide as the oxidant. In a specific procedure, this reaction yielded 2,3-difluorobenzaldehyde with a 48.2% yield at a 65.1% conversion of the starting material. chemicalbook.com Further oxidation of the aldehyde group would lead to the corresponding carboxylic acid, 2,3-difluorobenzoic acid. nih.govnih.gov

Reaction Type Substrate Reagents Product Yield Reference
Methyl Group Oxidation2,3-DifluorotolueneCobalt acetate, Sodium molybdate, H2O2, Acetic acid2,3-Difluorobenzaldehyde48.2% chemicalbook.com
Aldehyde Oxidation (General)3,5-DifluorobenzaldehydeDiphenyl diselenide, H2O23,5-Difluorobenzoic acid- chemicalbook.com

Annulation Reactions and Construction of Polycyclic Architectures

The aldehyde functionality of this compound allows it to participate in various annulation reactions, which are crucial for the construction of more complex, polycyclic structures.

The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a weak base to form a new carbon-carbon double bond. wikipedia.orgsigmaaldrich.com This reaction is often followed by dehydration. sigmaaldrich.com The electron-withdrawing nature of the difluorinated ring in this compound would likely enhance the electrophilicity of the aldehyde carbon, facilitating the initial nucleophilic attack. A variety of active methylene compounds can be employed, leading to a diverse range of α,β-unsaturated products. wikipedia.org For instance, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in the presence of piperidine (B6355638) yields the corresponding enone. wikipedia.org

The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org Aldehydes can act as dienophiles in what is known as an oxo-Diels-Alder reaction, leading to the formation of dihydropyran rings. wikipedia.org The reactivity of the aldehyde in this context is enhanced by its electrophilicity. Therefore, the electron-deficient nature of this compound would make it a good candidate for this type of transformation. The reaction typically proceeds with a concerted mechanism, allowing for a high degree of stereochemical control. wikipedia.org

Reaction Type Reactants Catalyst/Conditions Product Type Reference
Knoevenagel CondensationAldehyde, Active Methylene CompoundWeak Base (e.g., Piperidine)α,β-Unsaturated Compound wikipedia.orgsigmaaldrich.comaston.ac.ukresearchgate.netyoutube.com
Oxo-Diels-Alder ReactionAldehyde, Conjugated DieneHeat or Lewis AcidDihydropyran wikipedia.org
Diels-Alder Reaction (General)Diene, Dienophile-Substituted Cyclohexene wikipedia.orgyoutube.com

Advanced Applications and Role As a Building Block in Chemical Synthesis

Strategic Intermediate in the Synthesis of Fluorinated Bioactive Molecules

The introduction of fluorine into organic molecules is a well-established strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and bioavailability. 2,3-Difluoro-5-methylbenzaldehyde serves as a key starting material for introducing a difluoro-methyl-phenyl moiety into larger, more complex bioactive structures.

Precursor for Advanced Pharmaceutical Drug Candidates

The quest for novel therapeutics with improved efficacy and fewer side effects is a driving force in pharmaceutical research. Fluorinated compounds are of significant interest, and building blocks like this compound are crucial for their synthesis. chemrxiv.org The presence of fluorine can drastically alter a molecule's properties, often leading to enhanced biological activity. Research has shown that fluorinated benzaldehyde (B42025) derivatives are evaluated in the development of new drugs. For instance, the synthesis of various quinazolinone derivatives, a class of compounds known for a wide range of biological activities including anti-inflammatory effects, often starts from fluorinated aromatic precursors. researchgate.net The strategic placement of fluorine atoms, as seen in this compound, can influence the molecule's ability to interact with biological targets and resist metabolic degradation, a critical aspect in drug design. chemrxiv.org

Building Block for Agrochemicals and Specialty Chemicals

The principles that make fluorination attractive in pharmaceuticals also apply to the development of modern agrochemicals, such as fungicides, herbicides, and insecticides. jmu.edu Fluorinated compounds often exhibit enhanced efficacy and selectivity. This compound is a valuable intermediate for creating new agrochemicals and other specialty chemicals due to the unique combination of its functional groups. The difluorinated phenyl ring can be a core component of a new generation of pesticides and herbicides. jmu.edu Furthermore, this compound serves as a building block for various organic syntheses, extending its utility to the creation of a wide range of specialty chemicals. thegoodscentscompany.com

Monomer and Scaffold in Advanced Materials Science

Beyond life sciences, this compound is a valuable component in materials science, where its distinct structure contributes to the creation of polymers and other materials with desirable properties.

Incorporation into High-Performance Polymers and Resins

The aldehyde functional group of this compound allows it to be used as a monomer in polymerization reactions. Specifically, it can undergo Knoevenagel condensation with compounds like isobutyl cyanoacetate (B8463686) to form substituted acrylates. chemrxiv.org These resulting monomers can then be copolymerized with other monomers, such as styrene, to produce novel polymers. chemrxiv.org The incorporation of the difluorinated ring into the polymer backbone can significantly influence the material's properties. For example, studies on isomeric fluorinated benzaldehydes have shown that their inclusion in polymer matrices, like polycarbonates, can enhance resistance to degradation at high temperatures. This suggests that polymers derived from this compound could exhibit improved thermal stability, a critical feature for high-performance applications.

Synthesis of Liquid Crystals and Optoelectronic Materials

Aromatic compounds containing fluorine are pivotal in the development of liquid crystals (LCs), which are essential for modern display technologies. Research has demonstrated that 2,3-difluoroaryl motifs are a successful class of materials for creating liquid crystals with negative dielectric anisotropy, a key property for advanced display modes like in-plane switching (IPS). The specific substitution pattern of fluorine on the benzene (B151609) ring directly impacts the electronic properties and performance of the LC material. Furthermore, the photophysical properties of fluorinated aromatic compounds make them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The structural features of this compound make it a promising precursor for the synthesis of these advanced materials.

Component in the Development of Chemical Biology Probes and Imaging Agents

Chemical probes and imaging agents are indispensable tools for studying biological processes in real-time. The unique properties of fluorine make fluorinated compounds particularly suitable for developing such agents, especially for Positron Emission Tomography (PET).

PET is a powerful non-invasive imaging technique that relies on the detection of radionuclides. nih.gov A common radionuclide used is fluorine-18 (B77423) ([18F]), a positron-emitting isotope. By incorporating [18F] into a biologically active molecule (a "vehicle" or "ligand"), scientists can create a radiotracer to visualize and quantify physiological processes and drug targets within the body. nih.gov

While direct synthesis of an imaging agent from this compound is not explicitly detailed in the provided search results, its structure makes it an ideal candidate for such applications. The aldehyde group provides a reactive handle for chemical modification and attachment to larger biomolecules. Crucially, the fluorine atoms on the ring can be substituted with [18F] during the synthesis process. For example, a similar structural motif, a fluorinated benzonitrile, has been used to create a PET radioligand known as [18F]F-MTEB, which is used for imaging metabotropic glutamate (B1630785) receptors in the brain. nih.gov This demonstrates the principle and potential of using such fluorinated aromatic scaffolds as precursors for developing novel PET imaging agents to study a wide range of diseases.

Data Summary

FieldApplicationRationale / ExampleReference
PharmaceuticalsPrecursor for Drug CandidatesFluorine enhances metabolic stability and biological activity. Used in synthesis of bioactive heterocycles like quinazolinones. chemrxiv.orgresearchgate.net
AgrochemicalsBuilding Block for Pesticides/HerbicidesFluorinated compounds show enhanced efficacy and selectivity. jmu.edu
PolymersMonomer for High-Performance PolymersUsed to synthesize isobutyl phenylcyanoacrylates for copolymerization with styrene. Confers enhanced thermal stability. chemrxiv.org
Materials ScienceSynthesis of Liquid Crystals & Optoelectronics2,3-difluoroaryl motifs are successful in creating liquid crystals. Potential use in OLEDs.
Chemical BiologyPrecursor for PET Imaging AgentsCan be radiolabeled with 18F to create tracers for non-invasive imaging of biological targets. nih.govnih.gov

Design and Synthesis of Fluorescent Probes for Biomolecular Detection

The development of fluorescent probes that can selectively detect and report on the presence of specific biomolecules within complex biological systems is a cornerstone of modern chemical biology. The design of such probes often involves the strategic use of fluorinated aromatic aldehydes. While direct studies detailing the use of this compound in this context are not prevalent in publicly accessible research, the principles of probe design can be effectively illustrated by examining a closely related isomer, 2,5-difluoro-3-methyl benzaldehyde.

Research into activity-based sensors for reactive aldehydes has demonstrated the utility of fluorinated benzaldehydes in creating selective probes. illinois.edu For instance, a probe based on 2,5-difluoro-3-methyl benzaldehyde was synthesized and showed improved enzymatic turn-on when compared to its less fluorinated counterparts. illinois.edu This highlights the critical role that the number and position of fluorine atoms play in modulating the reactivity and selectivity of the probe. The electron-withdrawing nature of the fluorine atoms on the benzaldehyde moiety is crucial for the probe's mechanism of action.

In a broader context, the synthesis of a highly selective fluorescent probe named red-AlDeSense, designed to detect aldehyde dehydrogenase (ALDH) activity, involved the careful incorporation of two fluorine atoms onto the reactive benzaldehyde component. illinois.edu This probe was instrumental in studying the activity of ALDH1A1, an enzyme implicated in cancer. illinois.edu The design principles from these examples suggest that this compound would be a valuable building block for creating novel fluorescent probes. The specific substitution pattern of this compound could offer unique advantages in terms of reaction kinetics and selectivity towards target biomolecules.

The general strategy for synthesizing such probes involves the condensation of the aldehyde with a fluorophore scaffold containing a reactive amine. This reaction forms a Schiff base, which can then undergo further intramolecular reactions to yield a fluorescent product upon interaction with the target analyte. The electronic properties of the difluoro-methyl-substituted phenyl ring are key to tuning the reactivity of the aldehyde group and the photophysical properties of the resulting probe.

Application in Activity-Based Sensing Methodologies

Activity-based sensing is a powerful approach that utilizes chemical probes to target and report on the functional state of specific enzymes or other reactive species within their native biological environment. nih.gov These probes typically consist of a reactive group (the "warhead"), a linker, and a reporter tag, which is often a fluorophore. The warhead is designed to covalently react with the active site of the target enzyme, leading to a change in the reporter's signal and providing a direct measure of enzyme activity. bldpharm.com

The application of fluorinated benzaldehydes, such as the structural isomer 2,5-difluoro-3-methyl benzaldehyde, in activity-based probes for aldehyde-metabolizing enzymes exemplifies this approach. illinois.edu Probes derived from these molecules can be used to study the activity of enzymes like aldehyde dehydrogenases (ALDHs), which play crucial roles in cellular metabolism and are implicated in various diseases. illinois.edu The reactivity of the aldehyde group in the probe is finely tuned by the fluorine substituents to ensure selective reaction with the target enzyme.

For example, the development of red-AlDeSense, which incorporates a difluorinated benzaldehyde moiety, allowed for the study of ALDH1A1 activity in lung cancer models. illinois.edu The probe's fluorescence is "turned on" upon enzymatic conversion, providing a direct readout of enzyme activity. This approach enables researchers to screen for enzyme inhibitors, diagnose disease states associated with altered enzyme activity, and visualize enzyme activity in living cells. illinois.edunih.gov

Given the successful application of its isomer, this compound represents a promising, yet underexplored, building block for the next generation of activity-based probes. The specific arrangement of its substituents could lead to probes with altered selectivity for different ALDH isoforms or other aldehyde-metabolizing enzymes, thereby expanding the toolkit available for studying these important biological processes.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Achievements

Research surrounding 2,3-Difluoro-5-methylbenzaldehyde has primarily focused on its synthesis and its role as an intermediate in the creation of more complex molecules. evitachem.com Key achievements in the synthesis of this and structurally related fluorinated benzaldehydes include the development of various formylation and fluorination techniques.

Electrophilic aromatic substitution is a common method for introducing fluorine atoms to the benzene (B151609) ring, while subsequent formylation introduces the aldehyde group. evitachem.com Another significant approach involves halogen-exchange (HALEX) chemistry, where chlorinated benzaldehydes react with a metal fluoride (B91410) to yield the fluorinated counterpart. google.com Furthermore, processes for preparing fluorinated aromatic aldehydes through the reaction of fluorinated benzenes with carbon monoxide and aluminum chloride have been developed. google.com

The reactivity of this compound is characterized by its aldehyde functional group, which readily undergoes reactions such as oxidation to form carboxylic acids, reduction to alcohols, and the formation of Schiff bases with primary amines. evitachem.com The presence of two fluorine atoms on the benzene ring influences the compound's electronic properties, enhancing its reactivity and metabolic stability in potential pharmaceutical applications.

Identification of Remaining Synthetic and Methodological Challenges

Despite the progress made, several challenges persist in the synthesis and utilization of this compound and other fluorinated aromatics.

Regioselectivity: Achieving precise control over the position of fluorine and other substituents on the aromatic ring remains a significant hurdle. The synthesis of a specific isomer like this compound requires carefully controlled reaction conditions to avoid the formation of unwanted isomers.

Harsh Reaction Conditions: Many existing synthetic methods require harsh conditions, such as the use of strong acids or high temperatures, which can limit the functional group tolerance and lead to side reactions. For instance, the oxidation of the methyl group to an aldehyde can necessitate the use of strong oxidizing agents like potassium permanganate (B83412) at elevated temperatures. evitachem.com

Purification: The separation of the desired product from isomeric impurities and byproducts can be challenging and often requires chromatographic techniques, which are not always ideal for large-scale industrial processes. google.com

Prospective Avenues for Future Research and Development

To address the existing challenges and unlock the full potential of this compound, future research should focus on several key areas:

The development of more efficient and environmentally friendly synthetic methods is a critical area for future research. This includes the exploration of novel catalytic systems, such as those based on transition metals like palladium, for direct C-H fluorination. beilstein-journals.org These methods could offer milder reaction conditions and improved selectivity. Organocatalysis also presents a promising strategy for enantioselective fluorination reactions. researchgate.netprinceton.edu Research into greener solvents and reducing the number of synthetic steps will contribute to more sustainable manufacturing processes.

Flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation and scalability. uc.ptnih.govd-nb.info Applying flow chemistry to the synthesis of this compound could enable more precise control over reaction parameters, leading to higher yields and purities. thieme-connect.de Automated systems could facilitate high-throughput screening of reaction conditions and catalysts, accelerating the optimization of synthetic routes.

Future research should also investigate novel ways to functionalize the this compound scaffold to create a wider range of complex molecules. This could involve exploring C-H functionalization reactions to introduce new substituents onto the aromatic ring or developing new transformations of the aldehyde group. acs.org Such strategies would expand the chemical space accessible from this versatile building block, leading to the discovery of new compounds with unique properties and potential applications in medicinal chemistry and materials science. chemrxiv.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.